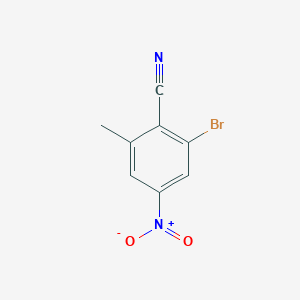
2-Bromo-6-methyl-4-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-methyl-4-nitrobenzonitrile is an organic compound with the molecular formula C8H5BrN2O2 It is a derivative of benzonitrile, featuring bromine, methyl, and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methyl-4-nitrobenzonitrile typically involves multi-step organic reactions. One common method is the nitration of 2-Bromo-6-methylbenzonitrile, followed by purification steps to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-methyl-4-nitrobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Palladium-catalyzed Suzuki coupling reactions with boronic acids.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of various substituted benzonitriles.
Reduction: Formation of 2-Bromo-6-methyl-4-aminobenzonitrile.
Oxidation: Formation of 2-Bromo-6-methyl-4-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
2-Bromo-6-methyl-4-nitrobenzonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of new materials with specific properties.
Pharmaceuticals: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Agriculture: Possible applications in the development of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-methyl-4-nitrobenzonitrile depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a palladium-catalyzed mechanism. In reduction reactions, the nitro group is reduced to an amino group via hydrogenation, involving the transfer of hydrogen atoms to the nitro group.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-methyl-6-nitrobenzonitrile
- 4-Nitrobenzonitrile
- 2-Nitrobenzonitrile
- 2-Methyl-4-nitrobenzonitrile
Uniqueness
2-Bromo-6-methyl-4-nitrobenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both bromine and nitro groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H5BrN2O2 |
|---|---|
Peso molecular |
241.04 g/mol |
Nombre IUPAC |
2-bromo-6-methyl-4-nitrobenzonitrile |
InChI |
InChI=1S/C8H5BrN2O2/c1-5-2-6(11(12)13)3-8(9)7(5)4-10/h2-3H,1H3 |
Clave InChI |
KNEQIFGKFHXRRS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C#N)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















